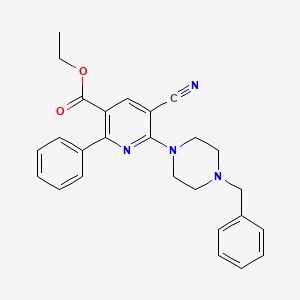

Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate

Description

Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate (CAS 477866-11-8) is a nicotinate derivative with a molecular formula of C26H26N4O2 and a molecular weight of 426.52 . Its structure features a 4-benzylpiperazino substituent at the 6-position of the pyridine ring, a cyano group at the 5-position, and a phenyl group at the 2-position. The compound is synthesized via nucleophilic substitution reactions, typically involving refluxing ethyl 6-chloro-5-cyano-2-phenylnicotinate with benzylpiperazine derivatives in solvents like THF/EtOH .

Properties

IUPAC Name |

ethyl 6-(4-benzylpiperazin-1-yl)-5-cyano-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-2-32-26(31)23-17-22(18-27)25(28-24(23)21-11-7-4-8-12-21)30-15-13-29(14-16-30)19-20-9-5-3-6-10-20/h3-12,17H,2,13-16,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRULFPZPVWWKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinate Backbone: The synthesis begins with the preparation of the nicotinate backbone, which involves the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano and phenyl groups.

Introduction of the Piperazine Moiety: The next step involves the introduction of the benzylpiperazine group. This is typically achieved through a nucleophilic substitution reaction where the benzylpiperazine is reacted with an intermediate compound containing a suitable leaving group.

Final Coupling: The final step involves the coupling of the benzylpiperazine moiety with the nicotinate backbone under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, where different substituents can be introduced.

Hydrolysis: Hydrolysis of the ester group can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as methanol and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. Additionally, the compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, molecular weight, and physicochemical properties. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: Piperazino vs. This may enhance interactions with biological targets like cholinesterases . Chlorine Substituents: Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 477866-12-9) incorporates a chlorine atom, which increases electronegativity and may improve binding affinity to hydrophobic pockets in enzymes .

Molecular Weight and Solubility: The target compound (MW 426.52) is heavier than its benzylamino analog (MW 357.40), likely due to the piperazine ring. While this increases polarity, it may reduce membrane permeability compared to smaller analogs . Hydrophilic substituents, such as the hydroxyethyl group in Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS 924869-05-6), further enhance solubility but may limit blood-brain barrier penetration .

Synthetic Yields: Piperazine-containing compounds often require prolonged reaction times. For example, Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate (a related analog) was synthesized in 74% yield after 65 hours of reflux .

Research Findings

- Pharmacological Potential: While direct activity data is sparse, molecular modeling studies (as implied by ) suggest that piperazine derivatives may exhibit stronger binding to cholinesterases due to their dual nitrogen atoms, which can interact with catalytic residues .

- Structural Optimization : Substituting the benzyl group with chlorine (e.g., CAS 477866-12-9) or sulfur (e.g., CAS 306980-04-1) alters electronic properties and metabolic pathways, offering avenues for tuning drug-like properties .

Biological Activity

Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate is a compound of interest due to its potential biological activities. This article reviews the existing research on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyano group, a piperazine moiety, and a nicotinic acid derivative. The molecular formula is with a molecular weight of approximately 384.46 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Significant | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Bacillus subtilis | Significant | 16 µg/mL |

| Pseudomonas aeruginosa | Non-significant | N/A |

| Candida albicans | Moderate | 32 µg/mL |

The compound demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Escherichia coli and Candida albicans .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. In vitro studies revealed that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its usefulness in treating inflammatory conditions.

Case Study: Anti-inflammatory Effects

A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with the compound resulted in a significant decrease in interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in microbial metabolism.

- Cell Membrane Disruption : It is hypothesized that the compound can disrupt microbial cell membranes, leading to cell death.

- Cytokine Modulation : By modulating cytokine production, it can influence inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.